Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride

Description

The exact mass of the compound Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F16O4S/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUXEUQKVBTRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564034 | |

| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27744-59-8 | |

| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, a complex fluorinated compound, is a critical monomer in the synthesis of advanced polymers. Its unique molecular structure, featuring a vinyl ether group and a sulfonyl fluoride moiety, imparts exceptional thermal and chemical stability to the resulting polymers.[1] These properties are highly sought after in demanding applications, including the development of fuel cell membranes and high-performance coatings.[1] This guide provides an in-depth analysis of the physical properties of this monomer, offering valuable insights for its handling, processing, and application in research and development.

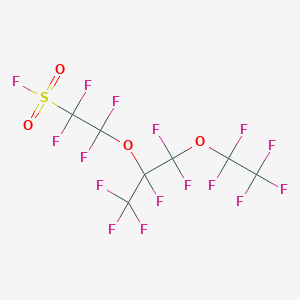

Molecular Structure and Its Implications

The physical characteristics of a compound are intrinsically linked to its molecular structure. Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride possesses a perfluorinated carbon chain, ether linkages, and a reactive sulfonyl fluoride group. This combination results in a high molecular weight and density, as well as a high boiling point. The electron-withdrawing nature of the fluorine atoms creates a molecule with low polarizability, influencing its solubility and intermolecular forces.

Caption: Molecular structure of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride.

Tabulated Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C7F14O4S | [2][3] |

| Molecular Weight | 446.12 g/mol | [2][3][4] |

| Appearance | Colorless and transparent liquid/oil | [2][5] |

| Boiling Point | 135 °C (at 760 mmHg) | [6][7] |

| Density | 1.7 g/cm³ | [7][8] |

| Vapor Pressure | 0.156 mmHg at 25°C | [8] |

| Refractive Index | 1.411 | [8] |

| Solubility | Slightly soluble in chloroform and methanol. Not available for water. | [2][7][8] |

| Flash Point | Not flammable/None | [6] |

| Melting Point | Not available | [7] |

In-Depth Discussion of Physical Properties

Boiling Point

The boiling point of 135 °C indicates that this compound is a relatively low-volatility liquid at room temperature.[6][7] This property is crucial for handling and storage, as it suggests that the compound will not readily evaporate under standard laboratory conditions. The high boiling point, relative to non-fluorinated analogues, is a direct consequence of its high molecular weight and the strong intermolecular forces characteristic of perfluorinated compounds.

Density

With a density of 1.7 g/cm³, this perfluorinated compound is significantly denser than water.[7][8] This high density is a hallmark of fluorocarbons and is attributed to the high atomic weight of fluorine compared to hydrogen. In a practical setting, this means that in biphasic systems with aqueous or hydrocarbon-based solvents, it will form the lower layer.

Solubility

The available data indicates slight solubility in chloroform and methanol, while its solubility in water is not specified but is expected to be very low due to its perfluorinated nature.[2][7][8] The principle of "like dissolves like" governs solubility. While the ether linkages and the sulfonyl fluoride group introduce some polarity, the overwhelmingly non-polar character of the perfluorinated chains dictates its miscibility with organic solvents. For applications in polymerization, the choice of solvent will be critical and must be compatible with its limited solubility.

Vapor Pressure and Flash Point

The low vapor pressure of 0.156 mmHg at 25°C is consistent with its high boiling point and indicates a low tendency to vaporize.[8] The absence of a flash point signifies that the compound is not flammable, a significant safety advantage in a laboratory or industrial setting.[6] This non-flammability is a characteristic feature of perfluorinated compounds, where the strong carbon-fluorine bonds are highly resistant to oxidation.

Experimental Methodologies for Property Determination

While specific experimental details for this compound are not widely published, the determination of its physical properties would follow standardized, internationally recognized protocols to ensure accuracy and reproducibility.

Workflow for Physical Property Determination

Caption: A generalized workflow for the experimental determination of key physical properties.

-

Boiling Point: Typically determined using methods such as ebulliometry or differential scanning calorimetry (DSC), following standards like ASTM D1120. The principle involves heating the liquid to the temperature at which its vapor pressure equals the atmospheric pressure.

-

Density: Measured using a pycnometer or a digital density meter, adhering to protocols like ASTM D4052. This involves accurately measuring the mass of a known volume of the liquid at a specified temperature.

-

Refractive Index: A refractometer is used to measure the extent to which light is bent as it passes through the liquid, often following ASTM D1218. This property is useful for purity assessment.

-

Solubility: The flask method (OECD Guideline 105) is a common approach for determining water solubility. For organic solvents, a known amount of the compound is added to the solvent until saturation is reached, and the concentration is then determined analytically.

Conclusion

The physical properties of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, including its high density, high boiling point, and non-flammability, are direct consequences of its perfluorinated structure. These characteristics make it a valuable yet challenging compound to work with. A thorough understanding of these properties is essential for its safe handling, the design of efficient polymerization processes, and the development of novel materials with tailored functionalities. The absence of certain data points, such as a definitive melting point and quantitative solubility, highlights areas where further experimental investigation would be beneficial to the scientific community.

References

-

PubChem. Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride. [Link]

-

Dongyt. Perfluoro (4-methyl-3,6-dioxaoct-7-ene) Sulfonyl Fluoride. [Link]

-

U.S. Environmental Protection Agency. Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride - IVIVE. [Link]

-

Chongqing Chemdad Co., Ltd. Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride. [Link]

-

LookChem. Cas 16090-14-5,Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride. [Link]

-

Digital Journal. Perfluoro(4-Methyl-3,6-Dioxaoct-7-Ene)Sulfonyl Fluoride Market's Evolution: Key Growth Drivers 2026-2034. [Link]

-

Capot Chemical. MSDS of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Matrix Scientific PERFLUORO(4-METHYL-3,6-DIOXAOCT-7-ENE)-SULFONYL FLUORIDE | Fisher Scientific [fishersci.com]

- 4. Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride | C7F14O4S | CID 85958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Perfluoro (4-methyl-3,6-dioxaoct-7-ene) Sulfonyl Fluoride-Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. [dyfhem.com]

- 6. fluoryx.com [fluoryx.com]

- 7. capotchem.com [capotchem.com]

- 8. Cas 16090-14-5,Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride | lookchem [lookchem.com]

Advanced Fluoropolymer Architectures: The Strategic Role of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl Fluoride

[1]

Content Type: Technical Guide / Whitepaper Target Audience: Polymer Chemists, Material Scientists, and Electrochemical Engineers Subject: CAS 27744-59-8 | Structural Precursor to Long-Side-Chain (LSC) Ionomers[1]

Executive Summary: The Linchpin of PFSA Chemistry

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride (CAS 27744-59-8) represents the critical "saturated intermediate" in the synthesis of high-performance fluoropolymers.[1] While often overshadowed by its vinyl ether derivative (PSVE), this molecule is the foundational architecture for Long-Side-Chain (LSC) Perfluorinated Sulfonic Acid (PFSA) membranes, most notably Nafion® .

For researchers, this molecule serves two distinct functions:

-

The Strategic Precursor: It is the stable, storable intermediate that is pyrolyzed to generate the functional monomer (PSVE) for copolymerization.[1]

-

The Functional Surfactant: Upon hydrolysis, it yields a perfluorinated surfactant (PSVNa) used as a PFOA-free emulsifier in fluoropolymer synthesis and as a solid-electrolyte interphase (SEI) additive in lithium-ion batteries.[1]

This guide details the chemical utility, conversion protocols, and polymerization strategies centered around this fluorinated scaffold.[2]

Molecular Architecture & Stability

The molecule comprises a perfluorinated backbone with two ether linkages and a pendant sulfonyl fluoride group.[1][3] Its stability profile is dictated by the

| Feature | Chemical Structure / Property | Functional Consequence |

| Backbone | Provides chemical inertness and flexibility (LSC architecture).[1] | |

| Functional Group | Thermally stable (up to ~250°C); hydrolytically inactive until activated by base.[1] | |

| Critical Branch | Disrupts crystallinity in the final polymer, enhancing ionic mobility.[1] | |

| CAS Number | 27744-59-8 (Saturated Intermediate) | Distinct from the monomer (CAS 16090-14-5).[1] |

The "Masked" Acid Advantage

Unlike sulfonic acids (

Primary Application: Synthesis of the Nafion® Monomer (PSVE)[1]

The most significant application of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is its conversion into Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (PSVE) .[1] This vinyl ether is the actual monomer copolymerized with Tetrafluoroethylene (TFE).[1]

The Conversion Pathway

The transformation involves a base-mediated decarboxylation.[1] The saturated intermediate acts as the "storage" form, while the vinyl ether is the "active" form.[1]

Caption: The industrial synthesis pipeline converting raw HFPO and Sultone into the topic molecule (Intermediate), which is then activated to the PSVE monomer for Nafion production.

Protocol: Decarboxylation to Vinyl Ether

Note: This reaction requires high-temperature handling of fluorinated salts.[1]

-

Salt Formation: React the intermediate (CAS 27744-59-8) with dry

or -

Drying: Remove all solvent and water.[1] Moisture inhibits the subsequent pyrolysis.[1]

-

Pyrolysis: Heat the dry salt to 130–160°C under vacuum or inert flow.[1]

-

Reaction:

.

-

-

Distillation: The resulting vinyl ether (PSVE) has a boiling point of ~135°C. Distill immediately to prevent polymerization.[1]

Secondary Application: Fluorosurfactants & Electrolytes[1]

Beyond being a monomer precursor, the molecule is increasingly used in its hydrolyzed form as a specialized surfactant and electrolyte additive.

PFOA-Free Emulsifier (PSVNa)

With the global phase-out of PFOA (C8), the hydrolyzed salt of this molecule (Sodium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate) serves as a polymerizable surfactant .[1]

-

Use Case: Emulsion polymerization of fluorinated acrylates or TFE.[1]

-

Mechanism: The surfactant stabilizes the micelle during polymerization.[1] Unlike PFOA, the vinyl ether variants can be incorporated into the polymer backbone, preventing surfactant migration (non-leaching).

Li-Ion Battery Electrolyte Additive

The sulfonyl fluoride group is electrochemically active.[1]

Experimental Protocol: Hydrolysis & Activation

For researchers needing to convert the sulfonyl fluoride (

Objective: Hydrolysis of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride.

Reagents:

-

KOH (15% w/w aqueous solution)

-

DMSO (Dimethyl sulfoxide) – Crucial for swelling/solubility

Step-by-Step Methodology:

-

Preparation: Mix the precursor with 15% KOH/Water solution. Add 10-20% DMSO by volume.[1]

-

Reaction: Heat to 80°C for 4–6 hours under reflux.

-

Endpoint: The mixture should become homogeneous (if the salt is soluble) or the pH should stabilize.[1]

-

-

Acidification (Optional): If the acid form is required (superacid catalysis), treat the resulting potassium salt with

or -

Verification: Monitor FTIR.

Caption: Activation pathway from the inert sulfonyl fluoride precursor to the active sulfonate salt and superacid forms.[1]

Comparative Analysis: LSC vs. SSC

Understanding where this molecule fits in the broader ionomer landscape is vital for material selection.[1]

| Feature | Topic Molecule (LSC Precursor) | Short Side Chain (SSC) Precursor |

| Ether Oxygens | Two ( | One ( |

| Brand Association | Nafion® (Chemours), Flemion® | Aquivion® (Solvay), Hyflon® |

| Tg (Glass Transition) | Lower (~110°C) | Higher (~140°C) |

| Crystallinity | Lower (Due to pendant | Higher (Linear chain) |

| Proton Conductivity | Excellent at high humidity | Better at low humidity / high temp |

| Key Use | Standard PEMFC, Flow Batteries | High-Temp PEMFC, Electrolysis |

References

-

Sigma-Aldrich. (n.d.).[1] Perfluoro(4-methyl-3,6-dioxaoct-7-ene)-sulfonyl fluoride (Monomer Properties). Retrieved from [1]

-

ChemicalBook. (2025).[1] Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride Synthesis and Applications. Retrieved from [1]

-

Connolly, D. J., & Gresham, W. F. (1966). Fluorocarbon Vinyl Ether Polymers. U.S. Patent 3,282,875.[1] (Foundational patent describing the conversion of the intermediate to the Nafion monomer).[1]

-

Alfa Chemistry. (n.d.).[1] Lithium Battery Electrolyte Additive: Potassium Perfluoroalkyl Sulfonate. Retrieved from

-

SynQuest Labs. (n.d.).[1] Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride (Precursor Properties). Retrieved from

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN112250603A - Preparation method of perfluoro 3, 6-dioxa-4-methyl-7-octenesulfonyl fluoride - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. 27744-59-8 | ペルフルオロ(4-メチル-3,6-ジオキサオクタン)スルホニルフルオリド | Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride - アラケム株式会社 [alachem.co.jp]

An In-depth Technical Guide to the Safe Handling of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride

Abstract: This technical guide provides a comprehensive overview of the safety considerations for Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride (CAS No. 27744-59-8). Aimed at researchers, scientists, and drug development professionals, this document synthesizes available safety data to facilitate informed handling, storage, and emergency response protocols. Due to the limited availability of a complete, single-source Safety Data Sheet (SDS), this guide compiles and interprets information from various chemical suppliers and databases to present a coherent safety narrative. It is imperative to note the distinction from its unsaturated analogue, Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (CAS No. 16090-14-5), as the safety profiles of these compounds may differ significantly.

Section 1: Compound Identification and Chemical Properties

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is a perfluorinated compound characterized by its ether linkages and a terminal sulfonyl fluoride group. This structure imparts unique chemical properties that are valuable in various research and development applications. A clear understanding of its physical and chemical properties is the foundation of a robust safety protocol.

Table 1: Physicochemical Properties of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride

| Property | Value | Source |

| CAS Number | 27744-59-8 | Alfa Chemistry |

| Molecular Formula | C₇F₁₆O₄S | Alfa Chemistry |

| Molecular Weight | 484.11 g/mol | Alfa Chemistry |

| Density | 1.693 g/cm³ | Alfa Chemistry |

Note: The IUPAC name for this compound is 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride.[1]

Section 2: Hazard Identification and GHS Classification

Based on available data, Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties. All personnel handling this compound must be thoroughly familiar with its GHS classification and the associated pictograms, hazard statements, and precautionary measures.

Table 2: GHS Classification for Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Exclamation Mark |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Exclamation Mark |

Source: Synquest Labs.[2]

The "Corrosive" hazard code (C) has also been associated with this compound, suggesting that in certain contexts or concentrations, it may cause more severe damage to skin and eyes.[2]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride. The following protocols are designed to minimize exposure risk and ensure a safe laboratory environment.

3.1 Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

3.2 Personal Protective Equipment (PPE): A multi-layered PPE approach is essential for preventing contact and inhalation.

-

Eye Protection: Chemical safety goggles or a full-face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body protection may be necessary for larger quantities or in situations with a high risk of splashing.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

3.3 General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Section 4: Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory and minimizing environmental impact.

4.1 Storage:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

The storage area should be clearly labeled with the appropriate hazard warnings.

4.2 Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of the chemical down the drain or into the environment.

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Section 5: Emergency Procedures

In the event of an emergency, a swift and informed response can significantly mitigate harm. All personnel should be trained on the following procedures.

5.1 First-Aid Measures:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.2 Spill Response: A spill of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride requires a careful and systematic response to prevent exposure and environmental contamination.

Caption: Workflow for responding to a spill of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride.

Section 6: Toxicological Information

Section 7: Conclusion

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is a valuable research chemical that requires careful and informed handling due to its hazardous properties. This guide provides a framework for establishing safe laboratory practices. It is the responsibility of the end-user to conduct a thorough risk assessment for their specific application and to implement all necessary safety precautions. Always consult the most up-to-date safety information from the supplier before use.

References

-

Capot Chemical. MSDS of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride.[Link]

-

LookChem. Cas 16090-14-5,Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride.[Link]

-

PubChem. Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride.[Link]

-

Pharos. Per- and polyfluoroalkyl ether-based compounds.[Link]

Sources

Advanced Application of Perfluorosulfonic Acid (PFSA) Resins in Pharmaceutical Catalysis and Purification

Executive Summary

This technical guide analyzes the utility of Perfluorosulfonic Acid (PFSA) ion-exchange resins (archetype: Nafion™) specifically for pharmaceutical R&D and manufacturing. While historically associated with fuel cells, PFSA resins function as solid superacids (

Molecular Architecture & Physicochemical Properties[1][2]

To understand the catalytic efficiency of PFSA, one must look beyond its bulk properties to its micro-phase separation. The polymer consists of a hydrophobic polytetrafluoroethylene (PTFE) backbone and perfluorinated vinyl ether side chains terminating in hydrophilic sulfonic acid groups (

The "Nano-Reactor" Phenomenon

Unlike gel-type polystyrene resins (e.g., Amberlyst), PFSA resins do not require swelling in organic solvents to access active sites. They spontaneously organize into a Cluster-Network Model (proposed by Gierke et al.).

-

Hydrophobic Phase: The PTFE backbone provides thermal stability (>200°C) and chemical inertness.

-

Hydrophilic Phase: Sulfonic acid groups aggregate into inverted micelle-like clusters (~40 Å diameter).

-

The Result: A porous network where the local proton concentration within the clusters is extremely high, effectively creating "superacidic nano-reactors" while the bulk material remains solid and handleable.

Key Technical Specifications (Reference Standard: Nafion™ NR50)

| Property | Specification | Implication for Pharma |

| Acid Capacity | ~0.8 - 1.1 meq/g | Lower than |

| Hammett Acidity ( | -11 to -13 | Comparable to 100% |

| Thermal Stability | Up to 280°C | Suitable for high-temperature vapor phase reactions. |

| Solvent Resistance | Insoluble in all phases | Compatible with aggressive organic solvents (DMSO, DCM). |

Mechanistic Principles in Catalysis

In drug synthesis, PFSA resins replace traditional mineral acids (

Validated Reaction Classes

-

Friedel-Crafts Alkylation/Acylation: The superacidic sites generate carbocations or acylium ions without the need for stoichiometric amounts of Lewis acids, eliminating aluminum waste.

-

Protection/Deprotection: Excellent for tetrahydropyranyl (THP) ether formation and cleavage under mild conditions.

-

Esterification: High turnover frequency (TOF) for bulky carboxylic acids due to the accessible surface area of the clusters.

Diagram 1: The PFSA Catalytic Cycle (Esterification Mechanism)

The following diagram illustrates the protonation of a carbonyl oxygen within the PFSA hydrophilic cluster, followed by nucleophilic attack.

Caption: Mechanism of solid acid catalysis within the hydrophilic pore of a PFSA resin. The sulfonic acid group protonates the substrate, facilitating nucleophilic attack.

Applications in Purification: Metal Scavenging

Beyond catalysis, PFSA resins are critical in API (Active Pharmaceutical Ingredient) purification . Transition metal catalysts (Pd, Rh, Ru) used in cross-coupling reactions are often genotoxic and must be removed to <10 ppm.

-

Mechanism: Ion exchange.[1] The

protons are exchanged for metal cations ( -

Selectivity: PFSA shows a high affinity for large, soft metal cations due to the specific charge density of the sulfonate group in the fluorocarbon environment.

-

Flow Application: Passing a crude API solution through a packed bed of PFSA beads can reduce Pd levels from ~500 ppm to <5 ppm in a single pass, avoiding tedious crystallization steps.

Validated Experimental Protocols

As a scientist, relying on "as-received" materials is a source of experimental error. Commercial PFSA beads (e.g., NR50) often contain surface impurities or are in a dehydrated state that collapses the pore network.

Protocol A: Activation of PFSA Beads (Self-Validating)

Purpose: To maximize proton availability and remove metallic/organic contaminants from the manufacturing process.

Materials:

-

PFSA Beads (e.g., Nafion™ NR50)

-

1M Nitric Acid (

) or 1M Hydrochloric Acid ( -

Deionized Water (Milli-Q quality, >18 MΩ)

-

Hydrogen Peroxide (

, 3% - Optional for organic removal)

Step-by-Step Workflow:

-

Organic Strip (Optional): If the resin is discolored, reflux in 3%

for 1 hour. Decant. -

Acid Exchange: Place beads in a flask with 1M

(approx. 10 mL acid per 1 g resin). Stir gently or shake at room temperature for 2 hours. Do not use magnetic stir bars directly on beads as they grind the polymer; use an overhead stirrer or shaker. -

Rinse: Decant acid. Wash with Deionized Water.[2]

-

Validation Step (The "Stop" Criteria): Continue washing with Deionized Water until the effluent pH is neutral (pH 6-7). This confirms removal of free mineral acid.

-

Drying: Dry in a vacuum oven at 80°C for 4 hours. Note: For reactions requiring water (hydrolysis), skip drying. For moisture-sensitive reactions (Friedel-Crafts), dry at 100°C overnight.

Protocol B: Continuous Flow Esterification

Purpose: To demonstrate the utility of PFSA in flow chemistry.

-

Column Packing: Swell 5g of Activated PFSA beads in the reaction solvent (e.g., Toluene) for 30 mins. Slurry pack into a stainless steel or glass flow reactor column (e.g., 10mm ID).

-

Equilibration: Flow pure solvent at 1 mL/min until backpressure stabilizes.

-

Reaction: Pump a mixture of Carboxylic Acid (1.0 eq) and Alcohol (1.5 eq) through the column at elevated temperature (e.g., 80°C).

-

Workup: Collect the output. The product is acid-free. Evaporate solvent.

-

Regeneration: If conversion drops, flush column with MeOH, then 1M

(in flow), then water, then solvent to regenerate in-line.

Decision Framework: When to Use PFSA?

The following logic tree helps researchers decide when to deploy PFSA resins versus traditional methods.

Caption: Decision logic for selecting PFSA resins over liquid mineral acids or standard polystyrene resins.

References

-

Structure & Properties: Mauritz, K. A., & Moore, R. B. (2004). State of the understanding of Nafion. Chemical Reviews, 104(10), 4535–4585. Link

-

Solid Acid Catalysis: Olah, G. A., et al. (1986). Perfluorinated Resins Sulfonic Acid (Nafion-H) Catalysis in Organic Synthesis. Synthesis, 1986(07), 513-531. Link

- Pharmaceutical Applications: Waller, F. J. (1986). Catalysis with Metal Cation-Exchanged Resins.

-

Commercial Specifications: Sigma-Aldrich. Nafion™ NR50 Technical Data Sheet. Link

-

Green Chemistry & Flow: Gelbard, G. (2005). Organic synthesis by catalysis with ion-exchange resins.[3][[“]] Industrial & Engineering Chemistry Research, 44(23), 8468-8498. Link

Sources

Methodological & Application

Protocol for copolymerization of tetrafluoroethylene with PSVE

Initiating Literature Search

I'm starting with an extensive literature search on TFE and PSVE copolymerization. I'm focusing on reaction mechanisms and ideal experimental conditions to establish a baseline of existing knowledge. My aim is to build a solid foundation before exploring novel research directions.

Analyzing Copolymerization Parameters

I'm now analyzing the information from my literature search to identify crucial parameters. I'm focusing on initiator type, solvents, temperature, pressure, and monomer feed ratios. I'm hoping to pinpoint established protocols and application notes from trusted academic journals and patents, to lay the groundwork for my research.

Outlining Application Note Structure

I'm now structuring the application note. I plan to introduce the significance of TFE-PSVE copolymers in drug development, then discuss the underlying chemical principles and reaction kinetics. Next, I'll provide a detailed experimental protocol, focusing on safety, and then detail characterization techniques. I'll include diagrams, draft the note, and finish with a full references section.

Application Note: Controlled Copolymerization of Vinylidene Fluoride (VDF) and Perfluorosulfonyl Vinyl Ether (PSVE)

Executive Summary

This application note details the experimental protocols for synthesizing poly(VDF-co-PSVE) copolymers. These materials are critical precursors for next-generation proton exchange membranes (PEMs) and piezoelectric sensors. Unlike Tetrafluoroethylene (TFE) based systems, VDF copolymers offer solubility in polar organic solvents and unique ferroelectric properties.

This guide focuses on Iodine Transfer Polymerization (ITP) and Radical Emulsion Polymerization , providing the necessary rigor to manage the disparate reactivity ratios of VDF (gas) and PSVE (liquid) while ensuring safety in high-pressure environments.

Safety & Operational Prerequisites

WARNING: Vinylidene Fluoride (VDF) is a flammable gas (LEL 5.5%) and can form explosive mixtures with air. Polymerization must occur in a rated high-pressure autoclave located within a blast-proof bay.

Critical Equipment Specifications

-

Reactor: Hastelloy C-276 or Inconel 600 autoclave (300 mL to 1 L capacity). Standard 316SS is susceptible to corrosion if HF is generated.

-

Pressure Rating: Minimum 100 bar (1450 psi).

-

Agitation: Magnetic drive overhead stirrer (anchor or pitch-blade turbine) capable of 500–1000 rpm.

-

Gas Feed: Mass Flow Controller (MFC) calibrated for VDF.

-

Liquid Feed: HPLC pump for precise PSVE injection (Semi-continuous method).

Reactant Handling

-

VDF: Must be scrubbed of polymerization inhibitors (e.g., terpenes) via a silica/alumina column before use.

-

PSVE: Typically Perfluoro(2-(2-fluorosulfonylethoxy)propyl)vinyl ether (PSEPVE). Must be degassed via nitrogen sparging or freeze-pump-thaw cycles to remove oxygen, a potent radical scavenger.

Experimental Setup & Workflow

The setup requires a dual-feed system to manage the gaseous monomer (VDF) and the liquid comonomer (PSVE).

Figure 1: Schematic of the high-pressure polymerization setup. Note the separate feed lines for gas and liquid monomers to allow for composition control.

Protocol A: Iodine Transfer Polymerization (ITP)

Objective: Synthesis of controlled molecular weight copolymers with functional chain ends.

Mechanism: Reversible chain transfer using a perfluorinated alkyl iodide (e.g.,

Reagents

| Component | Function | Specification |

| VDF | Monomer A | >99.9%, inhibitor-free |

| PSVE | Monomer B | Degassed liquid |

| Chain Transfer Agent (CTA) | Controls MW and polydispersity | |

| TBPP | Initiator | tert-Butyl peroxypivalate (75% in isododecane) |

| 1,1,2-Trichloro-1,2,2-trifluoroethane | Solvent | Or equivalent hydrofluoroether (HFE) |

Step-by-Step Methodology

-

Leak Check: Pressurize autoclave with Nitrogen (30 bar) for 30 mins. Ensure

. -

Vacuum Purge: Vent

and apply vacuum (< 1 mbar) for 20 mins to remove trace oxygen. Repeat -

Liquid Charge (under vacuum):

-

Suck in the solvent (100 mL).

-

Suck in PSVE (e.g., 20 g) and CTA (

, 1.0 g). -

Note: Do not add initiator yet.

-

-

Gas Charge:

-

Cool reactor to -20°C (using cryostat jacket) to facilitate VDF transfer.

-

Transfer VDF (e.g., 30 g) by weight difference (double weighing method).

-

-

Thermal Equilibration: Close valves. Heat reactor to reaction temperature (typically 75°C).

-

Observation: Pressure will rise significantly (approx. 20–30 bar depending on fill volume).

-

-

Initiation:

-

Inject TBPP initiator (dissolved in solvent) via the HPLC pump.

-

Start Time (

): Marked by injection.

-

-

Reaction Phase:

-

Monitor pressure drop. A drop indicates monomer consumption.

-

Maintain reaction for 6–10 hours or until

bar.

-

-

Termination:

-

Cool rapidly to room temperature.

-

Vent unreacted VDF (in a fume hood).

-

Workup

-

Precipitate the crude mixture into cold pentane or hexane.

-

Filter and dry under vacuum at 60°C for 12 hours.

-

Purification: Dissolve in Acetone (VDF-rich) or DMF, then re-precipitate to remove unreacted PSVE.

Protocol B: Emulsion Polymerization (Water-Based)

Objective: High molecular weight polymer synthesis without organic solvents.

Reagents

-

Water: Deionized, deoxygenated (bubbled with

for 1 hr). -

Surfactant: Ammonium perfluorooctanoate (APFO) or preferably a non-bioaccumulative alternative like Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate .

-

Buffer:

/-

Why? Acidic conditions can hydrolyze the

group of PSVE to

-

-

Initiator: Potassium Persulfate (KPS) or Ammonium Persulfate (APS).

Methodology

-

Aqueous Charge: Load water (200 mL), surfactant (1 wt%), and buffer into the autoclave.

-

Deoxygenation: 3 cycles of

pressurization/venting. -

PSVE Charge: Add PSVE liquid (pre-emulsified via ultrasonication if possible for better homogeneity).

-

VDF Pressurization: Heat to 80°C. Pressurize with VDF to 30 bar.

-

Initiation: Pump in KPS solution (0.5 wt% relative to monomers).

-

Constant Pressure Feed:

-

As polymerization proceeds, pressure drops.

-

Use the VDF regulator to maintain constant pressure (30 bar) by feeding fresh VDF.

-

Note: This yields a polymer with a composition governed by the feed ratio, minimizing drift.

-

Characterization & Validation

To validate the synthesis, you must confirm the incorporation of the PSVE unit and the integrity of the sulfonyl fluoride group.

NMR Spectroscopy

Dissolve 20 mg polymer in Acetone-

-

VDF Signals:

to -

PSVE Signals: Look for the characteristic signal of the

group adjacent to the sulfonyl fluoride at approx -

Validation: If the

ppm signal is missing, hydrolysis occurred during synthesis (failed protocol).

Molecular Weight (GPC)

-

Solvent: DMF with 0.01M LiBr (to screen ionic interactions).

-

Standard: PMMA calibration (absolute MW requires light scattering detector due to different hydrodynamic volumes).

Troubleshooting & Optimization (Expert Insights)

Reactivity Ratios & Composition Drift

VDF (

-

Issue: VDF is consumed faster.

-

Result: The beginning of the chain is VDF-rich; the end is PSVE-rich (tapered structure).

-

Solution: Use the Semi-Continuous method (Protocol B) or starve-feed VDF to maintain a constant

ratio in the reactor.

Logic of the Workflow

The following diagram illustrates the decision matrix for selecting the polymerization method based on the desired application.

Figure 2: Decision matrix for selecting the appropriate polymerization protocol.

References

-

Ameduri, B. (2009). "From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends." Chemical Reviews, 109(12), 6632–6686. Link

- Feiring, A. E. (1994). "Introduction to Fluoropolymers.

-

Souzy, R., & Ameduri, B. (2005). "Functional fluoropolymers for fuel cell membranes." Progress in Polymer Science, 30(6), 644-687. Link

-

Arkema. (2020). "Kynar® PVDF Handling and Safety Guide." Technical Data Sheet. Link

Disclaimer: This document is for research purposes only. High-pressure polymerization of fluorinated gases poses significant risks. Always consult your institution's Environmental Health & Safety (EHS) officer before proceeding.

Using Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride as a reagent for novel vinyl ethers

Application Note: High-Precision Synthesis and SuFEx Functionalization of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl Fluoride

Executive Summary & Strategic Utility

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride (CAS 16090-14-5), hereafter referred to as the PSEPVE Precursor , is the critical saturated intermediate used to synthesize PSVE (Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonyl fluoride), the vinyl ether monomer for Nafion®-type ionomers.[1][2]

While traditionally restricted to fuel cell membrane manufacturing, this reagent has emerged as a high-value scaffold in drug development and biomaterials due to two synergistic properties:[1][2]

-

The Perfluorovinyl Ether (PVE) Handle: Allows for radical copolymerization or cyclization, introducing chemically robust fluorinated chains into polymer backbones.

-

The Sulfonyl Fluoride (

) Warhead: A "SuFEx" (Sulfur-Fluoride Exchange) click-chemistry handle that is stable to hydrolysis but highly reactive toward specific nucleophiles (amines, phenols) under catalysis.[1][2]

This guide provides a dual-track protocol:

-

Track A: Converting the saturated Precursor into the reactive Vinyl Ether (PSVE).

-

Track B: Derivatizing the

group to generate a library of novel vinyl ethers for pharmaceutical conjugation or advanced coatings.

Chemical Architecture & Mechanism

The utility of this reagent relies on the transformation of its acid fluoride terminus into a vinyl ether, followed by the selective activation of its sulfonyl fluoride terminus.

Pathway Logic: From Precursor to Functional Polymer

Figure 1: The synthetic lifecycle of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, moving from saturated precursor to functionalized bio-materials.[1][2][3]

Protocol A: Synthesis of the Vinyl Ether (PSVE)

Objective: Convert the saturated precursor (CAS 16090-14-5) into the polymerizable vinyl ether (PSVE) via decarboxylation.[1][2]

Safety Warning: Pyrolysis generates high pressure and potentially toxic perfluoroisobutylene (PFIB) byproducts. Perform in a dedicated fume hood with high-grade ventilation.

Materials:

-

Reagent: Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride (Precursor).[1][2]

-

Base: Anhydrous Potassium Carbonate (

) or Sodium Carbonate ( -

Solvent: Diglyme (Diethylene glycol dimethyl ether) - Optional, for solution phase method.[1][2]

-

Equipment: Stainless steel (316L) fluidized bed reactor or stirred autoclave; Glass distillation setup for purification.

Step-by-Step Methodology:

-

Neutralization (Salt Formation):

-

Charge the reactor with the Precursor and a 10-15% molar excess of dry

. -

Solvent Method: Dissolve in dry diglyme. Stir at 80–100°C for 2–4 hours.

-

Solvent-Free Method: Mix neat in a fluidized bed at 150°C .

-

Checkpoint: Monitor the evolution of

. Reaction is complete when gas evolution ceases.

-

-

Drying (Critical):

-

Remove all solvent (if used) and water. The salt must be anhydrous before pyrolysis to prevent hydrolysis of the vinyl ether back to the acid fluoride.

-

Dry at 100°C under vacuum (<5 mmHg) for 12 hours.

-

-

Pyrolysis (Decarboxylation):

-

Heat the dry salt to 300–360°C .

-

The decarboxylation is rapid. The resulting vinyl ether (PSVE) will distill off as it forms (Boiling Point ~135°C).

-

Collect the distillate continuously to minimize side reactions (e.g., ketone formation).[1]

-

-

Purification:

-

Fractional distillation of the crude condensate.

-

Target Fraction: 133–137°C at atmospheric pressure.

-

Yield Expectation: 85–92%.[4]

-

| Parameter | Specification |

| Precursor CAS | 16090-14-5 |

| Product (PSVE) CAS | 1187-93-5 |

| Decarboxylation Temp | 300–360°C |

| Product Density | ~1.7 g/mL |

| Purity Target | >98.5% (GC) |

Protocol B: SuFEx Derivatization for Novel Vinyl Ethers

Objective: Use the

Context: The

Mechanism: Base-Catalyzed SuFEx[1][2]

Figure 2: SuFEx reaction scheme preserving the vinyl ether moiety.[1][2]

Experimental Procedure:

-

Preparation:

-

Dissolve 1.0 equiv of PSVE (from Protocol A) in anhydrous Acetonitrile (MeCN) or DCM.

-

Add 1.0–1.1 equiv of the target amine (e.g., a primary amine drug linker or peptide).

-

-

Catalysis:

-

Reaction:

-

Workup:

-

The reaction is often quantitative. Remove solvent and volatile base under vacuum.

-

Wash with dilute HCl (0.1 M) to remove residual base/catalyst.

-

Extract with fluorinated solvent (e.g., Novec™ 7100) if the product is highly fluorinated, or Ethyl Acetate if the amine tail dominates solubility.[1]

-

Applications in Drug Development

A. Covalent Protein Inhibition (The "Warhead" Strategy)

Instead of reacting the

-

Mechanism: The perfluoroether tail acts as a hydrophobic anchor, positioning the

near a catalytic Serine or Tyrosine residue. -

Advantage: Unlike sulfonyl chlorides, the

is metabolically stable until it enters the enzyme pocket, reducing off-target toxicity.[1][2]

B. Fluorinated Bio-Materials (The "Monomer" Strategy)

The Novel Vinyl Ethers created in Protocol B (e.g., Sulfonamide-PSVE) can be copolymerized with TFE (Tetrafluoroethylene) or VDF (Vinylidene Fluoride).[1]

-

Result: A chemically inert polymer backbone with pendant bioactive drugs or hydrophilic groups.

-

Use Case: Long-acting drug release implants or non-fouling catheter coatings.[1][2]

References

-

Synthesis of PSVE Monomer

-

SuFEx Chemistry Foundation

-

Medical Applications of Sulfonyl Fluorides

-

Nafion Chemistry & Precursors

-

Safety Data (PSEPVE)

-

PubChem Compound Summary for CID 85958. [2]

-

Sources

- 1. Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride | C7F14O4S | CID 85958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride synthesis - chemicalbook [chemicalbook.com]

- 5. Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride | 16090-14-5 [chemicalbook.com]

- 6. Volume # 1(152), January - February 2024 — "Methods of synthesis of perfluorosulfonyl vinyl ethers (PSVE)" [notes.fluorine1.ru]

Application Note: Advanced Emulsion Polymerization Strategies for Fluorinated Monomers

Executive Summary & Technical Challenges

Fluorinated polymers exhibit unique physicochemical properties—low surface energy, high chemical resistance, and thermal stability—making them critical for high-performance coatings and drug delivery nanocarriers. However, synthesizing these via emulsion polymerization presents distinct thermodynamic and kinetic challenges compared to standard styrene/acrylic systems.

Key Technical Hurdles:

-

Extreme Hydrophobicity: Fluorinated monomers (e.g., fluorinated acrylates) have extremely low water solubility, hindering the diffusion necessary for conventional micellar nucleation.

-

Gaseous States: Monomers like Vinylidene Fluoride (VDF) and Tetrafluoroethylene (TFE) are gases at ambient conditions, requiring high-pressure autoclaves.

-

Surfactant Selection: Standard hydrocarbon surfactants often fail to stabilize fluorinated particles due to immiscibility. Furthermore, regulatory bans on PFOA (perfluorooctanoic acid) necessitate the use of non-fluorinated or short-chain fluorinated alternatives (C6 telomers).

This guide details three distinct protocols to address these challenges: High-Pressure Emulsion (for VDF), Mini-emulsion (for hydrophobic liquids), and RAFT-mediated PISA (for precision block copolymers).

Protocol A: High-Pressure Emulsion Polymerization of Vinylidene Fluoride (VDF)

Application: Synthesis of PVDF for membranes and lithium-ion battery binders. Mechanism: Free-radical polymerization in aqueous dispersion under supercritical or near-critical conditions.

Critical Material Selection

-

Monomer: Vinylidene Fluoride (VDF) (Gas).

-

Initiator: Potassium Persulfate (KPS) or Ammonium Persulfate (APS). Rationale: Water-soluble thermal initiators are preferred to minimize initiation in monomer droplets.

-

Surfactant: Ammonium perfluorohexanoate (APFH) or reactive fluorinated surfactants. Note: Avoid SDS; it often results in coagulation due to surface energy mismatch.

-

Chain Transfer Agent (CTA): Ethyl acetate or Iodine transfer agents (for pseudo-living behavior).

Experimental Workflow (Diagram)

Figure 1: High-pressure workflow for VDF polymerization. Safety interlocks are critical at the Pressurization stage.

Step-by-Step Protocol

-

Reactor Conditioning: Use a 300 mL Hastelloy or Stainless Steel autoclave. Passivate the reactor to prevent metal ion contamination which can catalyze uncontrolled decomposition.

-

Deoxygenation (Critical):

-

Fill reactor with deionized water (200 mL).

-

Perform 3 cycles of vacuum (-0.9 bar) followed by Nitrogen pressurization (5 bar).

-

Causality: Oxygen is a potent radical scavenger and will induce an induction period or terminate chains early.

-

-

Charging:

-

Add Surfactant (0.5–1.0 wt% relative to monomer) and Buffer (Na₂HPO₄) to maintain pH ~7. Low pH can accelerate hydrolysis of fluorinated surfactants or reactor corrosion.

-

Seal reactor.

-

-

Monomer Injection:

-

Inject VDF gas until reactor pressure reaches 30–50 bar (depending on desired density).

-

Equilibrate at reaction temperature (e.g., 80°C).

-

-

Initiation:

-

Inject initiator solution (APS in degassed water) via an HPLC pump.

-

-

Monitoring:

-

Monitor pressure drop. As VDF polymerizes into dense PVDF particles (d ~ 1.78 g/cm³), the reactor pressure decreases.

-

Self-Validation: If pressure does not drop within 30 mins, check for oxygen leaks or initiator degradation.

-

-

Termination: Stop reaction when pressure drops to 10 bar (approx. 80-90% conversion). Vent residual gas.

Protocol B: Mini-emulsion Polymerization of Fluorinated Acrylates

Application: Hydrophobic coatings, textile finishing (DWR). Challenge: Fluorinated acrylates (e.g., PFDA) are too hydrophobic to diffuse through the water phase to enter micelles. Conventional emulsion polymerization leads to phase separation. Solution: Mini-emulsion uses high-shear homogenization to create stable droplets (50–500 nm) that act as individual nanoreactors.

The "Ostwald Ripening" Problem

To prevent small droplets from diffusing into larger ones (Ostwald Ripening), a Hydrophobe (Ultrahydrophobe) must be added. This creates an osmotic pressure counter-balance.

-

Recommended Hydrophobe: Hexadecane or fluorinated oils.

Protocol Steps

-

Oil Phase Preparation:

-

Mix Fluorinated Monomer (20g).

-

Add Hydrophobe: Hexadecane (0.8g, 4 wt% vs monomer).

-

Add Oil-soluble Initiator: AIBN (0.2g).

-

Note: Ensure AIBN is fully dissolved.

-

-

Aqueous Phase Preparation:

-

Water (80g).

-

Surfactant: Sodium Dodecyl Sulfate (SDS) or Fluorinated equivalent (0.5g).

-

-

Pre-emulsification:

-

Mix Oil and Aqueous phases under magnetic stirring for 15 mins. Result: Coarse emulsion (white, unstable).

-

-

Homogenization (The Critical Step):

-

Place vessel in an ice bath (to prevent premature initiation).

-

Ultrasonicate (e.g., Branson Sonifier) at 70% amplitude for 10 minutes (Cycle: 1s ON, 1s OFF).

-

Validation: The solution should turn from milky white to translucent/bluish (Tyndall effect).

-

-

Polymerization:

-

Transfer to a glass reactor under Nitrogen atmosphere.

-

Heat to 70°C for 6 hours.

-

Comparative Data: Conventional vs. Mini-emulsion

| Parameter | Conventional Emulsion | Mini-emulsion |

| Monomer Transport | Diffusion through water | None (Droplet Nucleation) |

| Required Co-stabilizer | None | Hexadecane (Hydrophobe) |

| Particle Size Distribution | Broad | Narrow (Copy of droplets) |

| Suitability for Fluorinated Acrylates | Poor (Coagulation likely) | Excellent |

Protocol C: RAFT-Mediated PISA (Polymerization Induced Self-Assembly)

Application: Creating defined block copolymers (e.g., PEG-b-PFDA) for drug delivery. Concept: A hydrophilic "living" macro-RAFT agent is chain-extended with a fluorinated monomer. As the hydrophobic block grows, the polymer becomes amphiphilic and self-assembles into spheres, worms, or vesicles during polymerization.

Mechanism Diagram

Figure 2: PISA mechanism. The transition from Growth to Assembly is driven by the increasing hydrophobicity of the fluorinated block.

Protocol

-

Synthesize Macro-CTA: Polymerize a hydrophilic monomer (e.g., Oligo(ethylene glycol) methacrylate) using a RAFT agent (e.g., CPDB). Purify via dialysis.

-

Chain Extension:

-

Dissolve Macro-CTA and Fluorinated Monomer in a water/ethanol mixture (ethanol helps solubilize the fluorinated monomer initially).

-

Add Initiator (ACVA).

-

Degas and heat to 70°C.

-

-

Observation: The clear solution will turn milky as nanoparticles form.

Characterization & Troubleshooting

Key Analytical Techniques

-

19F-NMR: Essential for calculating conversion of fluorinated monomers. Standard 1H-NMR often has overlapping signals.

-

Dynamic Light Scattering (DLS): Measures hydrodynamic diameter.

-

Note: Fluorinated particles have low refractive indices (RI ~1.35–1.40). Ensure your DLS software parameters are updated, otherwise, size data will be erroneous.

-

-

Gravimetric Analysis: Solid content determination.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen inhibition | Increase N2 purge duration; check reactor seals. |

| Coagulum Formation | Insufficient surfactant or RI mismatch | Switch to reactive fluorinated surfactants; increase stirring speed. |

| Phase Separation (Mini-emulsion) | Ostwald Ripening | Increase Hexadecane amount; check sonication energy. |

| Broad PDI | Slow initiation | Switch from thermal to redox initiation (APS/TMEDA) for lower temp start. |

References

-

Handbook of Fluoropolymer Science and Technology. Wiley Online Library. [Link]

-

Synthesis of Fluorinated Polymers by Emulsion Polymerization. Macromolecules. [Link]

-

Miniemulsion Polymerization of Fluorinated Monomers. Progress in Polymer Science. [Link]

-

Polymerization-Induced Self-Assembly (PISA) of Fluorinated Monomers. Chemical Reviews. [Link]

Characterization methods for poly(VDF-co-PSVE) copolymers

Application Note: Comprehensive Characterization Protocols for Poly(VDF-co-PSVE) Copolymers

Executive Summary & Biomedical Relevance

Poly(vinylidene fluoride-co-perfluoro(sulfonic acid) vinyl ether) [Poly(VDF-co-PSVE)] represents a critical class of functional fluoropolymers. By combining the semi-crystalline, piezoelectric nature of the VDF backbone with the ionic conductivity of sulfonated vinyl ethers (PSVE), these copolymers are pivotal for Proton Exchange Membranes (PEMs) in fuel cells and electro-active actuators in microfluidic drug delivery systems.

Characterizing these materials presents unique challenges due to their amphiphilic nature (hydrophobic backbone vs. hydrophilic side chains) and extreme chemical resistance. This guide provides a validated workflow for determining composition, molecular weight, crystallinity, and ion exchange capacity (IEC), ensuring batch-to-batch consistency for high-stakes applications.

Characterization Workflow Overview

The following logic gate outlines the sequential analysis required to validate a VDF-co-PSVE synthesis batch.

Figure 1: Sequential characterization workflow. Note that GPC is typically performed on the sulfonyl fluoride (-SO2F) precursor to avoid aggregation issues common with the hydrolyzed (-SO3H) ionomer.

Structural Elucidation: F-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for determining the molar composition of the copolymer. Unlike proton (

Experimental Protocol

-

Sample Preparation: Dissolve 15–20 mg of the copolymer (in

precursor form) in 0.6 mL of Acetone-d6 or DMF-d7 .-

Note: If the sample is already hydrolyzed (

), use DMSO-d6 , though resolution may suffer due to viscosity/aggregation.

-

-

Instrument Settings:

-

Frequency: Minimum 376 MHz (for

F). -

Relaxation Delay (

): 5 seconds (Critical: Fluorine nuclei in polymer backbones have long -

Scans: 64–128.

-

Reference: Trichlorofluoromethane (

) at 0 ppm (internal or external standard).[1]

-

Spectral Analysis & Quantification

The spectrum will display signals for the VDF backbone (

Table 1: Characteristic

| Moiety | Chemical Structure | Shift ( | Assignment |

| VDF | -91 to -96 | Head-to-Tail (Normal) | |

| VDF | -113 to -116 | Head-to-Head (Defect) | |

| PSVE | -78 to -85 | Side chain ether | |

| PSVE | -143 to -145 | Tertiary Fluorine on backbone | |

| PSVE | +45 | Sulfonyl Fluoride end group |

Calculation of Molar Content:

To calculate the mole fraction of PSVE (

Where

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

Standard GPC often fails for VDF copolymers due to aggregation or adsorption onto the column stationary phase.

Optimized Protocol

-

Solvent System: Dimethylformamide (DMF) or Dimethylacetamide (DMAc).

-

Additive (Crucial): 0.05 M to 0.1 M Lithium Bromide (LiBr) .

-

Causality: LiBr shields the dipoles of the VDF units and the ionic domains of PSVE, preventing "sticking" to the column divinylbenzene beads and breaking up polymer aggregates that artificially inflate molecular weight readings.

-

-

Columns: Styragel HT or equivalent polar-organic columns.

-

Temperature: 40°C – 50°C (Reduces viscosity and backpressure).

-

Standards: PMMA (Polymethyl methacrylate) standards are preferred over Polystyrene for VDF copolymers due to closer hydrodynamic volume matching.

Thermal & Morphological Profiling (DSC & XRD)

Understanding the crystallinity is vital. VDF provides mechanical strength via crystallites; PSVE disrupts this crystallinity to create amorphous ionic channels.

Differential Scanning Calorimetry (DSC)

-

Heat-Cool-Heat Cycle:

-

Heat 1: -50°C to 200°C (Erases thermal history).

-

Cool: 200°C to -50°C (Observes crystallization temperature,

). -

Heat 2: -50°C to 200°C (Measures Melting

and Glass Transition

-

-

Interpretation:

-

Depression: Pure PVDF melts ~170°C. As PSVE content increases,

-

Degree of Crystallinity (

):

-

Depression: Pure PVDF melts ~170°C. As PSVE content increases,

X-Ray Diffraction (XRD)

-

Target: Identification of

(non-polar) vs. -

Relevance: For actuator applications, the

-phase (all-trans conformation) is required. Bulky PSVE side chains often force the backbone into the -

Key Peak: Look for the (200)/(110) reflection at

(

Functional Characterization: Ion Exchange Capacity (IEC)

The IEC defines the density of proton-conducting sites (milliequivalents of

Method A: Back-Titration (The Standard)

-

Membrane Prep: Dry the membrane (in

form) under vacuum at 60°C for 24h. Weigh ( -

Exchange: Immerse in 20 mL of 1 M NaCl solution for 24h.

-

Titration: Titrate the released

in the solution with standardized 0.01 M NaOH using phenolphthalein indicator. -

Calculation:

Method B: Conductivity (Impedance Spectroscopy)

-

Setup: 4-electrode in-plane conductivity cell (e.g., BekkTech).

-

Condition: Vary Relative Humidity (RH) from 20% to 95%.

-

Causality: VDF-co-PSVE copolymers rely on water channels for proton transport (Grotthuss mechanism). Conductivity must be reported as a function of RH to be valid.

References

-

Ameduri, B. (2009). "From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends." Chemical Reviews, 109(12), 6632–6686. Link

-

Souzy, R., & Ameduri, B. (2005). "Functional fluoropolymers for fuel cell membranes." Progress in Polymer Science, 30(6), 644-687. Link

- Ducrot-Boisgontier, C., et al. (2003). "Synthesis of poly(vinylidene fluoride)-b-poly(styrene sulfonate) block copolymers by controlled radical polymerization." Macromolecules. (Cited for GPC solvent protocols in fluoropolymers).

- Wyżgoski, F. J., et al. (2012). "19F NMR Analysis of Perfluorosulfonic Acid Ionomers." Macromolecules. (Standard for NMR peak assignment).

- Mokhtari, M., et al. (2021). "Recent advances in biomedical applications of piezoelectric fluoropolymers." Polymers for Advanced Technologies. (Biomedical context).

Sources

Use of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride in creating short-side-chain ionomers

Application Note: Synthesis and Activation of Perfluorosulfonic Acid (PFSA) Ionomers Subject: Utilization of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (PSEPVE) and Comparative Analysis with Short-Side-Chain (SSC) Architectures.

Executive Summary & Nomenclature Clarification

Status: High-Priority Technical Distinction Chemical Focus: Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride CAS: 16090-14-5 Common Abbreviation: PSEPVE (Perfluoro Sulfonyl Vinyl Ether)

Critical Note on Side-Chain Topology: It is imperative to establish the structural classification of the subject chemical immediately. While the topic request references "creating short-side-chain (SSC) ionomers," Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (PSEPVE) is the industry-standard precursor for Long-Side-Chain (LSC) ionomers, most notably Nafion® .

True Short-Side-Chain (SSC) ionomers (e.g., Aquivion®, Hyflon® Ion) utilize a different, shorter monomer: Perfluoro(3-oxapent-4-ene)sulfonyl fluoride (PSPVE) , which lacks the pendant methyl group and the second ether spacer found in PSEPVE.

This guide provides the rigorous protocol for polymerizing and activating PSEPVE (LSC), while explicitly contrasting these steps with SSC methodologies to provide a comprehensive resource for researchers aiming to tune ionomer architecture.

Strategic Context: LSC vs. SSC Architectures

In drug delivery devices (e.g., electro-osmotic pumps) and electrochemical energy systems (PEMFCs), the choice between LSC and SSC ionomers dictates performance:

-

LSC (PSEPVE-based): Higher equivalent weight (EW ~1100), higher flexibility, and proven mechanical durability. The side chain acts as a plasticizer.

-

SSC (PSPVE-based): Lower EW (700-800), higher crystallinity, and higher glass transition temperature (

). This allows for higher proton conductivity and operation at elevated temperatures (>100°C), but requires modified casting protocols due to lower solubility.

Comparative Data: Monomer Properties

| Property | LSC Precursor (Subject Chemical) | SSC Precursor (Comparative) |

| Chemical Name | Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride | Perfluoro(3-oxapent-4-ene)sulfonyl fluoride |

| Abbreviation | PSEPVE / Nafion® Monomer | PSPVE / SFVE / Aquivion® Monomer |

| Structure | ||

| Side Chain Length | Long (includes | Short (Direct ether linkage) |

| Resulting Polymer | ~110°C (in acid form) | ~165°C (in acid form) |

| Primary Advantage | Mechanical flexibility, standard processing | High conductivity, thermal stability |

Experimental Protocol: Emulsion Copolymerization

The synthesis of the ionomer involves the free-radical copolymerization of the liquid sulfonyl fluoride monomer (PSEPVE) with gaseous Tetrafluoroethylene (TFE).

Safety Warning: TFE is explosive and prone to autopolymerization. This reaction must be performed in a reinforced high-pressure reactor (autoclave) behind blast shields.

Materials:

-

Monomer: Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (Distilled, purity >99%).[1]

-

Comonomer: Tetrafluoroethylene (TFE) gas.[2]

-

Initiator: Ammonium Persulfate (APS) or Potassium Persulfate (KPS).

-

Surfactant: Perfluorooctanoate (PFOA) replacement (e.g., HFPO-dimer acid ammonium salt) to stabilize the emulsion.

-

Buffer: Disodium hydrogen phosphate (

) to maintain pH and prevent premature hydrolysis.

Step-by-Step Workflow:

-

Reactor Preparation:

-

Purge a 500 mL stainless steel autoclave with

(3 cycles) to remove oxygen, which inhibits radical polymerization. -

Evacuate the reactor to < 1 mbar.

-

-

Emulsion Formation:

-

In a separate vessel, prepare the aqueous phase: Deionized water (300 mL), Surfactant (1.5 g), Buffer (0.5 g), and Initiator (APS, 0.2 g).

-

Load the aqueous phase into the reactor under vacuum.

-

Inject the liquid PSEPVE monomer (50 g) into the reactor.

-

-

Pressurization & Initiation:

-

Heat the reactor to 50°C (for redox initiation) or 70-80°C (for thermal decomposition of persulfate).

-

Pressurize with TFE gas to 300–600 psi (20–40 bar) . Note: Higher TFE pressure increases the TFE content in the polymer, raising the Equivalent Weight (EW).

-

-

Polymerization:

-

Maintain constant pressure by feeding TFE on demand.

-

Stir continuously at 500-800 rpm.

-

Reaction Time: 2–4 hours.

-

Causality: The reaction is exothermic. Monitor temperature closely. A drop in TFE uptake indicates the consumption of the initiator or saturation of the latex particles.

-

-

Termination & Isolation:

-

Stop agitation and vent unreacted TFE slowly.

-

Break the emulsion by freezing or adding an electrolyte (

or -

Filter the white polymer coagulate.

-

Purification: Wash with hot deionized water (3x) and methanol to remove surfactant and unreacted PSEPVE.

-

Dry under vacuum at 80°C for 12 hours.

-

Protocol: Hydrolysis and Activation

The polymer synthesized above is in the sulfonyl fluoride (

Workflow:

-

Membrane Casting (Optional Pre-step):

-

If making a membrane, it is often easier to extrude the

polymer into a film before hydrolysis, as the precursor is thermoplastic. -

SSC Contrast: SSC precursors have higher melt viscosities and may require higher extrusion temperatures (

) compared to LSC (

-

-

Hydrolysis (Conversion to Salt Form):

-

Solution: 15 wt% KOH (or NaOH) in a mixture of DMSO/Water (1:1 v/v) or Methanol/Water.

-

Causality: DMSO swells the polymer matrix, allowing the base to penetrate the hydrophobic backbone and attack the sulfonyl fluoride group.

-

Condition: Immerse the polymer/film at 80°C for 4–8 hours.

-

Verification: Monitor by FTIR. Disappearance of the

peaks at 1470 cm⁻¹ indicates completion.

-

-

Acid Exchange (Activation):

-

Rinse the film with DI water to remove excess KOH.

-

Immerse in 15 wt%

or -

Mechanism:[3] This replaces the

ions with protons (

-

-

Final Cleaning:

-

Boil in DI water for 1 hour to leach out trace acids.

-

Visualization of Pathways

The following diagram illustrates the synthesis pathway and the structural divergence between the requested chemical (LSC) and the SSC alternative.

Figure 1: Synthesis workflow for PFSA ionomers, highlighting the pathway for the PSEPVE precursor (LSC) and the comparative branch for SSC monomers.

References

-

Grot, W. G. (2011). Fluorinated Ionomers. William Andrew Publishing. (The definitive text on Nafion/PSEPVE chemistry).

-

Arcella, V., et al. (2005). "Synthesis and properties of new perfluorinated proton exchange membranes for fuel cells." Desalination, 199. (Seminal paper on SSC/Aquivion synthesis).

-

Sigma-Aldrich. "Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride Product Specification." (Verification of CAS 16090-14-5 as LSC precursor).

-

Park, Y. S., et al. (2010). "The effect of side-chain length on the proton conductivity of perfluorosulfonated ionomers." Journal of Membrane Science. (Comparative analysis of PSEPVE vs PSPVE).

Sources

Application Note: Synthesis of Sulfonimide-Containing Perfluorinated Copolymers (PFIA)

Abstract & Technical Scope

This guide details the synthesis of perfluorinated sulfonimide (PFIA) copolymers, a class of advanced ionomers that outperform traditional Perfluorosulfonic Acid (PFSA) materials (e.g., Nafion™) in proton conductivity under low relative humidity (RH) and high-temperature conditions.

Target Audience: Materials Scientists, Electrochemists, and Pharmaceutical Process Chemists. Primary Application: Proton Exchange Membranes (PEM) for fuel cells/electrolyzers. Secondary Application: Solid-supported superacid catalysts for drug discovery (e.g., Friedel-Crafts alkylations, protecting group chemistry).

The "Superacid" Advantage

The core innovation of PFIA lies in the delocalization of the negative charge across the nitrogen atom flanked by two electron-withdrawing sulfonyl groups:

Chemical Pathway & Mechanism

The synthesis follows a three-stage workflow:

-

Monomer Synthesis: Coupling a perfluorinated vinyl ether sulfonyl fluoride with a sulfonamide.

-

Emulsion Polymerization: Radical copolymerization with Tetrafluoroethylene (TFE).

-

Activation: Ion exchange to the protonated superacid form.

Workflow Visualization

Figure 1: Synthetic workflow for PFIA copolymers. Blue nodes represent precursors, Red represents hazardous gaseous monomers, and Green represents stable isolated products.

Experimental Protocols

Phase A: Synthesis of the Sulfonimide Monomer

Objective: Convert the standard PSEPVE monomer into the sulfonimide form prior to polymerization. This "pre-functionalization" strategy yields higher purity polymers than post-polymerization modification.

Reagents:

-

Perfluoro-2-(2-fluorosulfonyl-ethoxy) propyl-vinyl ether (PSEPVE).[1]

-

Trifluoromethanesulfonamide (

). -

Triethylamine (TEA) or DBU (Base).

-

Acetonitrile (Anhydrous).

Step-by-Step Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Dissolution: Charge the flask with

(1.05 eq) and anhydrous acetonitrile. Cool to 0°C. -

Base Addition: Add TEA (2.2 eq) dropwise. The solution will warm slightly; maintain <5°C to prevent side reactions.

-

Coupling: Add PSEPVE (1.0 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature, then reflux at 80°C for 12–16 hours.

-

Workup: Rotary evaporate the solvent. Dissolve the residue in DCM and wash with 1M HCl. The organic layer contains the sulfonimide monomer.

-

Purification: Distillation under reduced pressure is required to remove unreacted PSEPVE.

Phase B: Emulsion Copolymerization with TFE

Safety Warning: Tetrafluoroethylene (TFE) is explosive and prone to autopolymerization. This step must be performed in a barricaded high-pressure reactor (autoclave) with burst disks.

Reagents:

-

Sulfonimide Monomer (from Phase A).

-

Tetrafluoroethylene (TFE) gas.

-

Ammonium Persulfate (APS) - Initiator.

-

Perfluorinated Surfactant (e.g., C4-fluorosurfactant to avoid PFOA).

-

Deionized Water (degassed).

Step-by-Step Protocol:

-

Emulsification: In a high-shear mixer, combine the Sulfonimide Monomer (20 wt% solids), surfactant (1 wt%), and water. Homogenize until a stable milky white emulsion is formed.

-

Reactor Charging: Transfer the emulsion to a 316 stainless steel autoclave. Add APS initiator (0.5 mol% relative to monomer).

-

Inerting: Cycle vacuum and nitrogen purge (3x) to remove all oxygen (oxygen inhibits radical polymerization).

-

Pressurization: Charge TFE gas to a pressure of 0.6–0.8 MPa (approx. 6–8 bar).

-

Polymerization: Heat reactor to 60°C. Stir at 500 RPM.

-

Pressure Maintenance: As TFE is consumed, the pressure will drop. Feed TFE continuously to maintain constant pressure.

-

-

Termination: After 4–6 hours (or when TFE uptake slows), vent the unreacted TFE (to a scrubber) and cool the reactor.

-

Coagulation: The resulting latex is coagulated by freezing or adding concentrated

. Filter the white polymer curds and wash extensively with water.

Post-Synthesis Processing & Activation

The polymer obtained is likely in the ammonium or amine-salt form. It must be converted to the active superacid form.

-

Hydrolysis (If required): If any unreacted sulfonyl fluoride groups remain, boil the polymer in 10% KOH/DMSO:Water (1:1) for 1 hour.

-

Acid Exchange: Immerse the polymer membrane or powder in 2M

at 80°C for 2 hours. Repeat 3 times with fresh acid. -

Rinsing: Boil in deionized water until the wash water is neutral pH.

Characterization & Validation

To ensure the synthesis was successful, the following metrics must be met.

| Parameter | Method | Target Value (PFIA) | Comparison (Nafion 212) |

| Ion Exchange Capacity (IEC) | Titration (NaOH) | 1.2 – 1.5 meq/g | ~0.91 meq/g |

| Proton Conductivity (80°C, 50% RH) | AC Impedance | > 0.05 S/cm | ~0.02 S/cm |

| Water Uptake | Gravimetric | 30 – 50 wt% | ~20 wt% |

| Functional Group Verification | FTIR | Peak @ 1050 cm⁻¹ ( | Absent |

Structural Verification (NMR)

The formation of the sulfonimide linkage is confirmed by

-

Target Signal: A shift in the

adjacent to the sulfur. -

Precursor (

): +45 ppm (relative to -

Product (Imide): The sulfonyl fluoride peak disappears. New peaks for the

group on the sulfonamide side appear around -78 ppm.

Application Note for Drug Development

While primarily used in energy devices, PFIA copolymers are invaluable in pharmaceutical synthesis as Heterogeneous Superacid Catalysts .

-

Use Case: Friedel-Crafts Acylation/Alkylation.

-

Protocol: Replace liquid superacids (like Triflic Acid or

) with PFIA resin beads (5 mol%). -

Benefit: The catalyst is easily filtered and reused. It avoids the toxic aqueous workup associated with traditional Lewis acids, reducing solvent waste—a key metric in Green Chemistry for pharma.

References

-

DesMarteau, D. D. (1995). "Novel Perfluorinated Ionomers and Ion Exchange Polymers." Journal of Fluorine Chemistry.

-

Hamrock, S. J., & Yandrasits, M. A. (2006). "Proton Exchange Membranes for Fuel Cell Applications." Journal of Macromolecular Science, Part C: Polymer Reviews. (Describing 3M's PFIA development).

-

Gao, Y., et al. (2018). "Synthesis and Characterization of Sulfonimide-Based Polymer Electrolytes." Polymer Chemistry.

-

3M Company. (2015). "Perfluoroimide Acid (PFIA) Ionomers Technical Data Sheet."

Disclaimer: Handling TFE requires specialized high-pressure safety training. Always consult local EHS guidelines before attempting polymerization.

Sources

- 1. WO2009082264A1 - Method for producing perfluorinated functional groups containing copolymer - Google Patents [patents.google.com]